3-(Methanesulfonylmethyl)aniline

Übersicht

Beschreibung

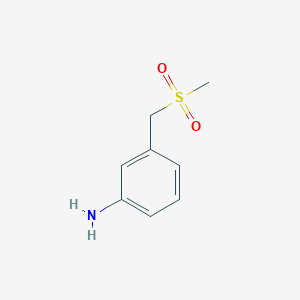

3-(Methanesulfonylmethyl)aniline is an organic compound with the molecular weight of 199.27 . It is a powder at room temperature . The IUPAC name for this compound is 2-methyl-3-[(methylsulfonyl)methyl]aniline .

Molecular Structure Analysis

The InChI code for 3-(Methanesulfonylmethyl)aniline is 1S/C9H13NO2S/c1-7-8(6-13(2,11)12)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 . This indicates that the compound has a molecular structure consisting of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

3-(Methanesulfonylmethyl)aniline is a powder at room temperature . It has a molecular weight of 199.27 . The compound’s boiling point is predicted to be 434.6±28.0 °C and it has a predicted density of 1.272±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application Summary : Anilines are synthesized through various methods and are used as intermediates in the production of a wide range of chemicals .

- Methods : The synthesis of anilines involves reactions, mechanisms, and catalysts that form anilines from various precursors and substrates .

- Results : The synthesis of anilines is a critical process in organic chemistry due to their biological and industrial importance .

- Field : Catalysis Science

- Application Summary : Methylation of anilines with methanol is catalyzed by cyclometalated ruthenium complexes .

- Methods : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Results : The effective methylation of anilines with methanol selectively produces N-methylanilines .

- Field : Molecular Sciences

- Application Summary : The direct synthesis of meta-arylated anilines is a novel method developed by researchers .

- Methods : The specific methods of this synthesis are not detailed in the source .

- Results : This method is relevant to pharmaceuticals and organic electronics .

Synthesis of Anilines

Methylation of Anilines

Direct Synthesis of Meta-Arylated Anilines

- Field : Industrial Chemistry

- Application Summary : Aniline is a crucial feedstock in the chemical industry. It is the precursor to many chemicals used in the production of pharmaceuticals, dyes, plastics, and rubber .

- Methods : Aniline is produced from benzene through a multi-step process known as the Bechamp reduction .

- Results : Aniline’s wide range of applications in the chemical industry makes it a significant organic compound .

- Field : Pharmaceutical Chemistry

- Application Summary : Aniline is used in the synthesis of a number of pharmaceuticals, including paracetamol and aspirin .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The use of aniline in pharmaceuticals has led to the development of important medications .

- Field : Dye Chemistry

- Application Summary : One of the most historically significant uses of aniline was in the creation of the synthetic dye industry in the mid-19th century .

- Methods : The specific methods of dye creation are not detailed in the source .

- Results : The use of aniline in dyes has had a significant impact on the dye industry .

Aniline in the Chemical Industry

Aniline in Pharmaceuticals

Aniline in Dyes

- Field : Polymer Chemistry

- Application Summary : Aniline is used as a precursor to many chemicals used in the production of plastics and rubber .

- Methods : The specific methods of synthesis are not detailed in the source .

- Results : The use of aniline in plastics and rubber has led to the development of various types of these materials .

- Field : Organic Synthesis

- Application Summary : Methylation of anilines with methanol is an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .

- Methods : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Results : This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

- Field : Biocatalysis

- Application Summary : A nitroreductase is demonstrated to complete aromatic nitro reduction in a continuous packed-bed reactor for the first time .

- Methods : Immobilization on an amino-functionalized resin with a glucose dehydrogenase permits extended reuse of the immobilized system, all operating at room temperature and pressure in aqueous buffer .

- Results : This method removes the need for high-pressure hydrogen gas and precious-metal catalysts and proceeds with high chemoselectivity in the presence of hydrogenation-labile halides .

Aniline in Plastics and Rubber

Methylation of Anilines with Methanol

Continuous Chemoenzymatic Synthesis of Anilines

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 3-(Methanesulfonylmethyl)aniline are not available, research in the field of anilines and their derivatives continues to be a topic of interest . The development of new synthesis methods and applications of these compounds in various industries could be potential future directions.

Eigenschaften

IUPAC Name |

3-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECSZAKQFLIPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methanesulfonylmethyl)aniline | |

CAS RN |

261925-02-4 | |

| Record name | 3-(methanesulfonylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2897502.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide](/img/structure/B2897510.png)

![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2897513.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2897514.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2897516.png)

![2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2897519.png)

![2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2897523.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)